molecular formula C9H18ClNO2 B1421424 Methyl 3-(2-piperidinyl)propanoate hydrochloride CAS No. 1021204-94-3

Methyl 3-(2-piperidinyl)propanoate hydrochloride

Cat. No.: B1421424
CAS No.: 1021204-94-3
M. Wt: 207.7 g/mol
InChI Key: KZOBDZOFSZULJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

Methyl 3-(2-piperidinyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Safety and Hazards

While specific safety and hazard information for Methyl 3-(2-piperidinyl)propanoate hydrochloride is not available in the retrieved data, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

Methyl3-(2-piperidinyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the formation of specific metabolites that may have distinct biological activities . Additionally, Methyl3-(2-piperidinyl)propanoate hydrochloride can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

Methyl3-(2-piperidinyl)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, Methyl3-(2-piperidinyl)propanoate hydrochloride can impact cell signaling pathways by binding to specific receptors, thereby altering the activity of downstream signaling molecules and affecting cellular responses.

Molecular Mechanism

The molecular mechanism of action of Methyl3-(2-piperidinyl)propanoate hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, Methyl3-(2-piperidinyl)propanoate hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl3-(2-piperidinyl)propanoate hydrochloride can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl3-(2-piperidinyl)propanoate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to Methyl3-(2-piperidinyl)propanoate hydrochloride can also result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl3-(2-piperidinyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of Methyl3-(2-piperidinyl)propanoate hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

Methyl3-(2-piperidinyl)propanoate hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by esterases, leading to the formation of specific metabolites that may have distinct biological activities . Additionally, Methyl3-(2-piperidinyl)propanoate hydrochloride can affect the activity of enzymes involved in key metabolic pathways, thereby altering the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of Methyl3-(2-piperidinyl)propanoate hydrochloride within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of Methyl3-(2-piperidinyl)propanoate hydrochloride within tissues can also affect its biological effects, as different tissues may have varying levels of transporters or binding proteins that facilitate its uptake and distribution.

Subcellular Localization

The subcellular localization of Methyl3-(2-piperidinyl)propanoate hydrochloride is important for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, Methyl3-(2-piperidinyl)propanoate hydrochloride may be localized to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its biological effects. The subcellular localization of Methyl3-(2-piperidinyl)propanoate hydrochloride can also influence its stability and degradation, affecting its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-piperidinyl)propanoate hydrochloride typically involves the esterification of 3-(2-piperidinyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-piperidinyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups, such as amides or nitriles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or sodium azide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, nitriles.

Comparison with Similar Compounds

Methyl 3-(2-piperidinyl)propanoate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 3-(3-piperidinyl)propanoate hydrochloride
  • Methyl 3-(4-piperidinyl)propanoate hydrochloride
  • Ethyl 2-(1-piperidinyl)propanoate hydrochloride

These compounds share a similar piperidine core structure but differ in the position of the substituents or the ester group. The unique positioning of the substituents in this compound can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 3-piperidin-2-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOBDZOFSZULJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(pyridin-2-yl)acrylate (22.15 g, 136 mmol) was dissolved in THF (300 ml) and chloroform (10.9 ml), and PtO2 (3.08 g, 13.6 mmol, 0.1 eq.) was added under a nitrogen atmosphere. The solution was first rinsed with nitrogen for 10 min and was then stirred overnight under a H2 atmosphere (8 bar). After cooling, rinsing with nitrogen was first carried out again, the catalyst was removed by filtering over filtering earth and then rinsed with DCM, and the filtrate was concentrated to dryness in vacuo. The methyl 3-(piperidin-2-yl)propionate hydrochloride was used in the next stage without being purified further.
Quantity
22.15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.08 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-piperidinyl)propanoate hydrochloride
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Methyl 3-(2-piperidinyl)propanoate hydrochloride
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Methyl 3-(2-piperidinyl)propanoate hydrochloride
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Methyl 3-(2-piperidinyl)propanoate hydrochloride
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Reactant of Route 6
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